molecular formula C7H9NO2 B564575 1-(4,5-Dimethylisoxazol-3-yl)ethanone CAS No. 102074-57-7

1-(4,5-Dimethylisoxazol-3-yl)ethanone

Cat. No.: B564575
CAS No.: 102074-57-7
M. Wt: 139.154
InChI Key: BBSHYLHPAYPTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dimethylisoxazol-3-yl)ethanone is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 4 and 5, along with an ethanone moiety at position 2. Isoxazoles are aromatic five-membered rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the bioactivity often associated with isoxazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects.

Properties

CAS No.

102074-57-7

Molecular Formula

C7H9NO2

Molecular Weight

139.154

IUPAC Name

1-(4,5-dimethyl-1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C7H9NO2/c1-4-6(3)10-8-7(4)5(2)9/h1-3H3

InChI Key

BBSHYLHPAYPTMB-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C(=O)C)C

Synonyms

Ketone, 4,5-dimethyl-3-isoxazolyl methyl (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between 1-(4,5-Dimethylisoxazol-3-yl)ethanone and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity Notes
This compound Isoxazole 4,5-dimethyl; ethanone at C3 C7H9NO2 155.15 (estimated) Undocumented in evidence
1-(4,5-Dihydro-4,4-dimethyl-2-propyloxazolyl)ethanone Dihydro-oxazole 4,4-dimethyl; 2-propyl; ethanone at C5 C10H17NO2 183.25 Safety concerns noted (toxicity)
1-[Dihydro-3-(4-methoxyphenyl)-5-phenylisoxazol-4-yl]ethanone Dihydroisoxazole 4-methoxyphenyl; 5-phenyl; ethanone C18H17NO3 295.34 No bioactivity data provided
1-(1,3,4-Oxadiazole derivative) 1,3,4-Oxadiazole 3,4-dichlorophenyl; 3,4,5-trimethoxyphenyl C19H18Cl2N2O4 421.26 Insecticidal, antibacterial

Key Observations :

  • Aromaticity vs. Saturation: The target compound’s fully aromatic isoxazole ring contrasts with dihydro-oxazole () and dihydroisoxazole () analogs.
  • Substituent Effects : The 4,5-dimethyl groups on the isoxazole ring increase steric hindrance compared to bulkier substituents (e.g., phenyl or propyl groups in analogs). This may reduce binding affinity in biological systems but improve metabolic stability .
  • Heterocyclic Core : Oxadiazole derivatives () exhibit broader bioactivity (e.g., insecticidal effects) due to their distinct electronic configuration, whereas isoxazoles are more commonly associated with anti-inflammatory applications .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (MW ~155) is smaller and less lipophilic than dihydro-oxazole (MW 183.25) and oxadiazole (MW 421.26) analogs. Lower molecular weight may enhance bioavailability but reduce binding specificity .
  • Solubility: The 4,5-dimethyl groups on the isoxazole ring likely decrease water solubility compared to polar substituents (e.g., methoxy or cyano groups in and ) .

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